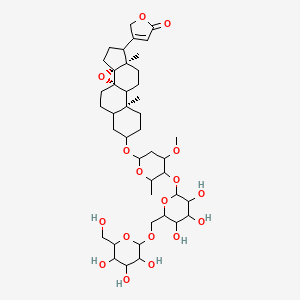
Adynerin gentiobioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adynerin gentiobioside is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from oleander leaves using solvents such as methanol or ethanol . The extract is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods
The extraction and purification processes used in laboratory settings can be scaled up for industrial production if needed .
Análisis De Reacciones Químicas
Types of Reactions
Adynerin gentiobioside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the cardenolide structure, impacting its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Adynerin gentiobioside has several scientific research applications, including:
Chemistry: Used as a model compound to study glycoside chemistry and cardenolide reactivity.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its cytotoxic properties.
Mecanismo De Acción
Adynerin gentiobioside exerts its effects primarily through interactions with cellular membranes and proteins. It is known to inhibit the Na+/K±ATPase pump, leading to an increase in intracellular calcium levels . This mechanism is similar to other cardenolides and is responsible for its cytotoxic effects on cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Oleandrin: Another cardenolide from oleander with similar biological activities.
Neritaloside: A glycoside with comparable structural features and pharmacological properties.
Odoroside A: Shares similar mechanisms of action and therapeutic potential.
Uniqueness
Adynerin gentiobioside is unique due to its specific glycoside structure, which influences its solubility, stability, and biological activity. Its distinct trisaccharide moiety differentiates it from other cardenolides, potentially leading to unique interactions with biological targets .
Propiedades
Fórmula molecular |
C42H64O17 |
|---|---|
Peso molecular |
840.9 g/mol |
Nombre IUPAC |
3-[(1S,3R,7R,11S)-14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H64O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h13,19,21-27,29-38,43,45-50H,5-12,14-18H2,1-4H3/t19?,21?,22?,23?,24?,25?,26?,27?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39-,40+,41-,42+/m0/s1 |
Clave InChI |
FHDXJOXIIORNFS-VGGNGBOISA-N |
SMILES isomérico |
CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CC[C@]45C3CC[C@]6([C@]4(O5)CCC6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


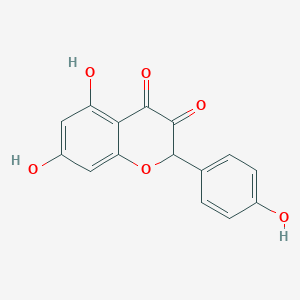
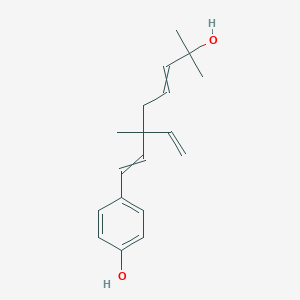
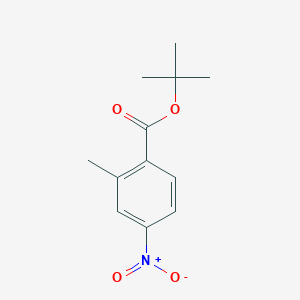

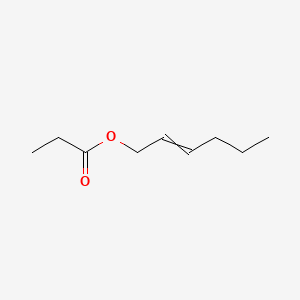
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)
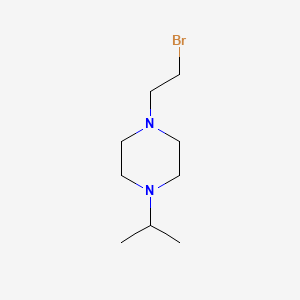
![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
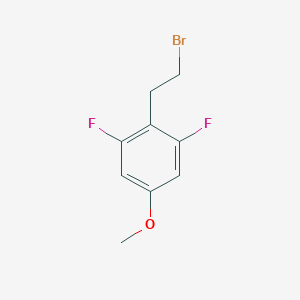
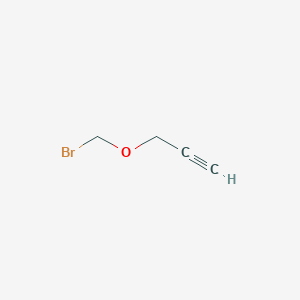
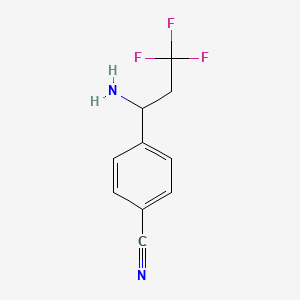

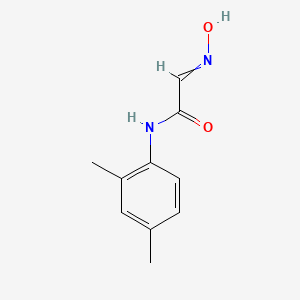
![3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147186.png)
